molecular formula C15H17N3O3S B2904160 5-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903135-32-9

5-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2904160
CAS No.: 1903135-32-9
M. Wt: 319.38
InChI Key: AHNIBFMJQOLNQW-UHFFFAOYSA-N
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Description

5-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and antibacterial drug discovery. Its molecular structure incorporates two key heterocyclic motifs: a pyrrolidine ring and pyridine rings. The pyrrolidine heterocycle is a five-membered nitrogen-containing ring that is a valuable structural element in numerous FDA-approved antibacterial drugs and is known for its favorable physicochemical properties, which allow for good absorption and interaction with biological targets . The pyridine ring is a common bioisostere for benzene, often used in drug design to improve pharmacokinetic properties and facilitate hydrogen bonding with biological receptors . The integration of a pyridin-3-ylsulfonyl group is a structural feature found in potent, biologically active molecules, such as certain potassium-competitive acid blockers, highlighting its potential to contribute to significant target engagement . Researchers may find value in this compound as a building block or lead structure for developing novel therapeutics. Its structure suggests potential for exploration as a protein synthesis inhibitor, similar to the oxazolidinone class of antibiotics like linezolid, which also feature pyridine and nitrogen-containing heterocycles in their structures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-12-4-5-15(17-9-12)21-13-6-8-18(11-13)22(19,20)14-3-2-7-16-10-14/h2-5,7,9-10,13H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNIBFMJQOLNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituents on Pyridine Pyrrolidine Modification Molecular Weight Notable Features References
Target Compound 5-Methyl, 2-(pyrrolidin-3-yloxy) Pyridin-3-ylsulfonyl ~362.4 (estimated) Sulfonyl group enhances polarity; potential for H-bonding. N/A (hypothetical)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo, 3-dimethoxymethyl tert-Butyl carbamate ~485.3 Bulky tert-butyl group increases lipophilicity; bromo substituent may enable cross-coupling reactions.
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine 5-Methyl, 2-methoxy Benzyl 282.38 Benzyl group introduces lipophilicity; methoxy substituent may reduce metabolic stability.
5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine 2-Trifluoromethyl Triazolo-pyridazin-6-yl oxymethyl 404.4 Trifluoromethyl enhances metabolic stability; fused triazolo-pyridazine may improve target binding.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Tetrazole at 3-position N/A ~223.2 Tetrazole introduces acidity (pKa ~4.9); Chan–Evans–Lam coupling used for synthesis.

Physicochemical Properties

  • Molecular Weight : The target compound (~362.4) is heavier than simpler analogs like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine (~223.2) due to the sulfonyl-pyrrolidine moiety .

Research Findings and Data

Table 2: Catalog-Based Pricing and Availability of Selected Analogs

Compound Name Catalog # Price ($/g) Molecular Formula CAS #
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine HB510-1 400 C18H22N2O 1228666-00-9
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not specified Not specified C20H28BrN2O5 N/A
5-CYANO-6-MERCAPTO-2-METHYL-N-PHENYL-4-(PYRIDIN-4-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE R434205 Not specified C24H27N5O2S N/A

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrrolidine-sulfonyl intermediate. A common approach includes:

Sulfonylation of pyrrolidine : Reacting pyridin-3-ylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .

Etherification : Coupling the sulfonylated pyrrolidine with 5-methyl-2-hydroxypyridine using a Mitsunobu reaction (e.g., DIAD, triphenylphosphine) or nucleophilic substitution (e.g., K₂CO₃, DMF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.

Q. Optimization Tips :

  • Adjust reaction temperatures (e.g., 0–80°C) to balance reaction rate and byproduct formation.
  • Use catalysts like DMAP to enhance coupling efficiency .

Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation using SHELX software for refining crystallographic data .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., δ 2.3 ppm for methyl group, δ 8.1–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₂O₃S: 318.11) .

Advanced Tip : Use DFT calculations (e.g., Gaussian 09) to predict spectroscopic data and compare with experimental results .

Advanced Research Questions

Q. Q3. How can synthetic yields be improved while minimizing side reactions?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted sulfonyl chloride or dimerization products).
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce polar byproducts .

Q. Q4. What is the compound’s mechanism of action in kinase inhibition, and how can binding affinity be measured?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against targets (e.g., JAK2 or Aurora kinases) .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding modes with kinase ATP-binding pockets .
  • SPR Analysis : Surface plasmon resonance to quantify binding kinetics (KD values) .

Key Finding : Pyridine-sulfonyl moieties exhibit strong hydrogen bonding with kinase hinge regions, as shown in docking studies (e.g., binding energy: −9.2 kcal/mol) .

Q. Q5. How does structural modification of the pyrrolidine ring affect bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituted pyrrolidines (e.g., fluorinated or methylated derivatives) and test in cytotoxicity assays .
  • Data Analysis : Compare IC₅₀ values; e.g., 3-fluoro-pyrrolidine analogs show 3-fold higher potency due to enhanced hydrophobic interactions .

Q. Q6. Conflicting reports exist about the compound’s stability under acidic conditions. How can this be resolved?

Methodological Answer:

  • Stress Testing : Incubate the compound in HCl (pH 2–4) and monitor degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize to prevent hydrolysis of the sulfonamide group .

Key Evidence : Degradation peaks at 48 hours (pH 3) correlate with sulfonyl bond cleavage .

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